![molecular formula C14H19NOSi B14239483 (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile CAS No. 375346-09-1](/img/structure/B14239483.png)
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by a series of reactions to form the nitrile and trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure. Catalysts and specific reagents are used to optimize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with enzymes or receptors, influencing biochemical pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
(2S)-2-Methyl-4-phenylbut-3-enenitrile: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(2S)-2-Methyl-4-phenyl-2-hydroxybut-3-enenitrile: Contains a hydroxyl group instead of the trimethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile makes it unique compared to similar compounds. This group enhances the compound’s stability and can influence its reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
375346-09-1 |
|---|---|
分子式 |
C14H19NOSi |
分子量 |
245.39 g/mol |
IUPAC名 |
(2S)-2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3/t14-/m0/s1 |
InChIキー |
NGOVUYGKOJTWKG-AWEZNQCLSA-N |
異性体SMILES |
C[C@](C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
正規SMILES |
CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


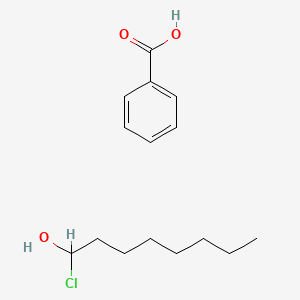
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
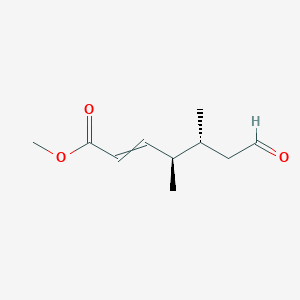
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
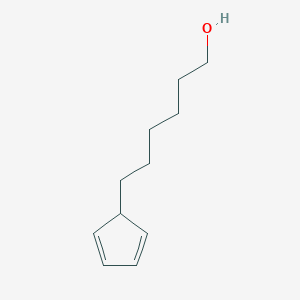
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
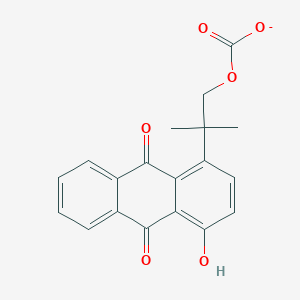
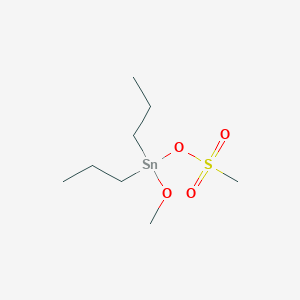
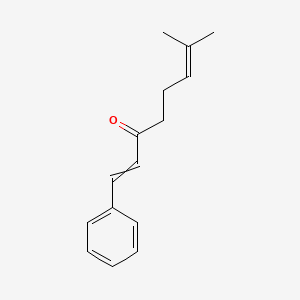
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
